molecular formula C18H15N3O4 B4369025 1-methyl-3-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4369025
M. Wt: 337.3 g/mol
InChI Key: RYKGSMFAJSWERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is commonly referred to as "PP2" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

PP2 inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. This inhibition leads to the suppression of cell proliferation, migration, and invasion, making PP2 a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. PP2 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, PP2 has been shown to modulate the immune response and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

PP2 has several advantages for lab experiments, including its high potency, selectivity, and specificity for Src-family kinases. However, PP2 has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, PP2 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

PP2 has significant potential for future research in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Some possible future directions for research on PP2 include the development of more potent and selective inhibitors of Src-family kinases, the investigation of the role of PP2 in other disease models, and the optimization of the synthesis method for increased yield and purity. Additionally, the use of PP2 in combination with other therapeutic agents may enhance its efficacy and reduce the potential for off-target effects.

Scientific Research Applications

PP2 has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PP2 has been identified as a potent inhibitor of Src-family kinases, which are involved in the regulation of cell growth, differentiation, and survival. PP2 has also been shown to inhibit other tyrosine kinases, including Abl, Lck, and Fyn, which are implicated in various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

1-methyl-3-[(2-phenoxyphenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-21-11-13(18(23)24)16(20-21)17(22)19-14-9-5-6-10-15(14)25-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGSMFAJSWERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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